(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine
Description
Properties
IUPAC Name |
(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-12-14(16)9-15(2,3)11-17(12)10-13-7-5-4-6-8-13/h4-8,12,14H,9-11,16H2,1-3H3/t12-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIORMUPKAICPAC-OCCSQVGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(CN1CC2=CC=CC=C2)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CC(CN1CC2=CC=CC=C2)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity in the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its chiral nature.
Industry: The compound can be used in the production of fine chemicals and as a catalyst in asymmetric synthesis
Mechanism of Action
The mechanism of action of (2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing the activity of these targets. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine-Based Analogs
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
- Molecular Formula : C₁₄H₂₂N₂ (MW: 218.34 g/mol) .
- Key Differences :
- Lacks the 2,5,5-trimethyl substitution pattern.
- Contains an N-methyl group instead of a primary amine.
- Stereochemistry at positions 3 and 4 (R,R) vs. (2R,3S) in the target compound.
- Synthesis: Prepared via sodium triethylborohydride reduction of a pyridinium bromide precursor, followed by HCl treatment in ethanol . This method contrasts with the target compound’s synthesis, which remains undocumented in the provided evidence.
General Trends in Piperidine Derivatives
Heterocyclic Compounds with Benzyl/Methyl Substituents
Tetrahydroindazolium Iodides (e.g., 1-benzyl-2,5-dimethyl-, m.p. 175–176°C)
- Structural Contrast : These indazole derivatives differ in core heterocycle (indazole vs. piperidine) but share benzyl and methyl substituents.
- Physical Properties : Higher melting points (e.g., 175–176°C) suggest stronger ionic interactions in tetrahydroindazolium salts compared to the neutral piperidine amine.
Diterpenoid Derivatives (e.g., 8-Acetyl-labdanolic Acid)
- Relevance: While structurally unrelated (carboxylic acid diterpenoids), their synthetic methods (e.g., acetylation with acetic anhydride ) highlight divergent functionalization strategies compared to amine-focused modifications in piperidines.
Comparative Data Table
Biological Activity
(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine is a chiral amine compound characterized by a unique combination of a benzyl group and a piperidine ring. This structural configuration bestows distinct chemical and biological properties, making it a subject of interest in various fields including medicinal chemistry and pharmacology. The compound's biological activity primarily revolves around its interactions with specific molecular targets such as enzymes and receptors.
The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes. Its chiral nature allows it to fit into specific binding sites, influencing the activity of these targets. For instance:
- Enzyme Interaction : The compound has been utilized in studies focusing on enzyme-substrate interactions due to its chiral properties. It can act as an inhibitor or activator depending on the target enzyme.
- Receptor Modulation : It has shown potential in modulating receptor activities, which can lead to various biological effects including anti-inflammatory and analgesic properties.
Biological Activity Studies
Research has demonstrated several key aspects of the biological activity of this compound:
- Antagonistic Effects : The compound exhibits antagonistic effects on certain adenosine receptors, particularly the A3 adenosine receptor (A3AR), which is implicated in various physiological processes including inflammation and renal protection .
- Cytotoxicity : In vitro studies have shown that derivatives of this compound can exhibit cytotoxic activity against cancer cell lines. For example, modifications to the piperidine structure have resulted in compounds with improved potency against T-cell leukemia cells .
- Renoprotective Properties : Research indicates that compounds similar to this compound may have renoprotective effects by inhibiting fibrosis in kidney cells .
Case Study 1: A3 Adenosine Receptor Antagonism
A study published in 2014 explored the role of modified nucleosides as A3AR antagonists. The findings suggested that structural modifications similar to those found in this compound could enhance binding affinity and biological efficacy against kidney diseases .
Case Study 2: Cytotoxic Activity Against Cancer Cells
In a recent investigation into nucleoside analogues for anticancer research, compounds derived from similar piperidine structures demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 0.01 µg/mL to 0.05 µg/mL for potent derivatives .
Comparative Analysis
| Compound Name | Structure Type | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | Chiral amine | A3AR antagonist; cytotoxicity against cancer cells | Not specified |
| N6-(3-Iodobenzyl)-5'-N-methylcarbamoyladenosine | Nucleoside analogue | Potent A3AR agonist | Not specified |
| BCX-3040 | Nucleoside analogue | PNP inhibitor; anticancer activity | 3.1 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
